molecular formula C11H13N3 B2708696 (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine CAS No. 1006951-00-3

(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine

Cat. No.: B2708696
CAS No.: 1006951-00-3
M. Wt: 187.246
InChI Key: JCFUZNSBXRVJMM-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₃N₃
Molecular Weight: 187.24 g/mol
Structure: The compound consists of a phenyl ring substituted at the para position with a 4-methyl-1H-pyrazol-1-yl group and a methanamine (-CH₂NH₂) group.

Properties

IUPAC Name

[4-(4-methylpyrazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-7-13-14(8-9)11-4-2-10(6-12)3-5-11/h2-5,7-8H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFUZNSBXRVJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution on the Phenyl Ring: The pyrazole ring is then attached to the phenyl ring through a substitution reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds with pyrazole structures exhibit notable anticancer activities. For instance, derivatives similar to (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine have been shown to inhibit specific cancer cell lines through mechanisms such as enzyme inhibition and receptor antagonism . The pyrazole moiety plays a crucial role in targeting biological pathways associated with cancer progression.

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. Studies suggest that this compound could potentially modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. Preliminary studies show that this compound may exhibit activity against various bacterial and fungal strains, which positions it as a candidate for further development in the field of infectious diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitutions, enhancing the compound's reactivity and versatility in synthetic applications.

The unique structure of this compound enables it to engage in diverse chemical reactions, making it valuable in organic synthesis and materials science .

Industrial Applications

Material Science
this compound is being explored for its potential use in developing new materials, particularly in the field of polymers and coatings. Its ability to interact with metal ions suggests possible applications in creating metal-organic frameworks (MOFs), which are used for gas storage and separation technologies .

Agricultural Chemistry
Given its biological activity, this compound may also find applications in agricultural chemistry as a potential herbicide or fungicide. Research into similar pyrazole derivatives has indicated efficacy against various pests and pathogens affecting crops .

Case Studies

Study Focus Findings Implications
Anticancer ActivityInhibition of cancer cell proliferation via enzyme inhibitionPotential development as an anticancer agent
Anti-inflammatory EffectsModulation of inflammatory pathwaysCandidate for treatment of chronic inflammatory diseases
Antimicrobial TestingEffective against specific bacterial strainsPossible use as an antimicrobial agent

Mechanism of Action

The mechanism of action of (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

The compound is compared to analogs with modifications in:

Pyrazole Substitution : Methyl, trifluoromethyl, or heteroaromatic groups.

Phenyl Ring Position : Ortho vs. para attachment.

Amine Functionalization : N-methylation or salt formation.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications References
(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine C₁₁H₁₃N₃ 187.24 4-Methylpyrazole, para-phenyl, -CH₂NH₂ Pharmaceutical intermediate, kinase inhibitors
[2-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine C₁₁H₁₃N₃ 187.24 1-Methylpyrazole, ortho-phenyl, -CH₂NH₂ Altered spatial interactions
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine C₆H₈F₃N₃ 179.15 1-Methyl, 4-CF₃ pyrazole Enhanced lipophilicity, electron withdrawal
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₃N₃ 187.24 N-Methylamine, 1-phenylpyrazole Reduced polarity, improved metabolic stability
2-Amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride C₁₁H₁₂ClFN₃O₂ 283.69 Fluorophenyl, carboxylic acid, hydrochloride salt Solubility enhancement for biological assays
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine C₁₅H₁₄N₄ 250.30 1-Phenyl, 3-pyridinyl pyrazole Dual aromaticity for receptor binding

Impact of Structural Differences

  • Pyridinyl Groups: Introduce hydrogen-bonding capabilities, improving target affinity in drug design .
  • Positional Isomerism :
    • Ortho vs. Para Substitution : Ortho-substituted analogs (e.g., [2-(1-methylpyrazol-4-yl)phenyl]methanamine) exhibit steric hindrance, affecting molecular conformation and binding .
  • Amine Modifications :
    • N-Methylation : Reduces polarity and susceptibility to oxidative deamination, extending half-life in vivo .

Biological Activity

The compound (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine , also known as 4-(4-methyl-1H-pyrazol-1-yl)benzylamine , is an organic molecule featuring a unique structure that combines a pyrazole moiety with a phenyl ring and an amine group. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in drug development.

Structure and Properties

The molecular structure of this compound allows for various interactions within biological systems. The presence of the pyrazole ring suggests potential pharmacological activities, while the amine group may facilitate hydrogen bonding, influencing solubility and interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities including:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Salmonella typhi . The specific antimicrobial efficacy of this compound requires further investigation, but its structural analogs have demonstrated notable effects.
  • Antioxidant Properties : Some pyrazole derivatives display antioxidant activity, which is crucial for combating oxidative stress in biological systems. For instance, certain compounds have shown improved performance in DPPH assays, indicating their potential as antioxidants .
  • Neuroprotective Effects : Related pyrazole compounds have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's . This suggests that this compound could also possess similar protective properties.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their mechanisms and therapeutic potentials:

  • Anticancer Activity : A study involving structurally related compounds demonstrated significant anticancer activity against HER2-overexpressing breast cancer cells. The pyrazole-containing structures were effective in inhibiting cell proliferation .
  • Structure-Activity Relationships : Research has shown that variations in substituents on the pyrazole ring can significantly influence biological activity. For example, the introduction of methyl or methoxy groups has been associated with increased efficacy against specific targets .
  • Synthesis and Evaluation : A systematic evaluation of synthesized pyrazole derivatives revealed that certain modifications enhance their biological profiles. Compounds with specific substituents exhibited improved antimicrobial and antioxidant activities compared to their parent structures .

Comparative Analysis

The following table summarizes the biological activities observed in various pyrazole derivatives compared to this compound:

Compound NameBiological ActivityNotes
4-MethylpyrazoleAntifungalKnown for its broad-spectrum antifungal activity.
PhenylethylamineStimulantExhibits natural stimulant properties; relevance in neuropharmacology.
5-MethylpyrazoleNeuroprotectiveDemonstrated protective effects in neurodegenerative models.
This compoundUnder InvestigationPotential for diverse pharmacological applications.

Q & A

Q. What are the recommended synthetic routes for (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)methanamine in academic laboratories?

The synthesis typically involves coupling a pyrazole derivative with a benzylamine precursor. For example, a nucleophilic substitution reaction between 4-(chloromethyl)phenyl derivatives and 4-methyl-1H-pyrazole under alkaline conditions can yield the target compound. Optimization of reaction parameters (e.g., solvent, temperature, catalyst) is critical; dimethylformamide (DMF) or acetonitrile at 80–100°C for 12–24 hours are common . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How should researchers validate the structural integrity of this compound?

Combined spectroscopic and chromatographic methods are essential:

  • 1H NMR : Confirm the presence of characteristic peaks, such as the methyl group on the pyrazole ring (δ ~2.3 ppm) and the benzylamine protons (δ ~3.8–4.2 ppm). Coupling constants (e.g., J = 2.1 Hz for pyrazole protons) aid in assigning substituent positions .
  • LC-MS : Verify molecular weight (exact mass: ~203.12 g/mol) and purity (>95%) .
  • Elemental Analysis : Validate C, H, N percentages against theoretical values.

Q. What safety protocols are advised given limited toxicological data?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in high-exposure scenarios .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation.
  • Waste Disposal : Neutralize residues before disposal via licensed hazardous waste services. Avoid drainage systems due to unknown ecological impacts .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality via pre-screening with polarizing microscopy.
  • Refinement : Employ SHELXL for structure solution, leveraging restraints for anisotropic displacement parameters. Validate with R-factor convergence (<0.05) and ORTEP-3 for ellipsoid visualization .
  • Challenges : Address twinning or disorder using the TWIN/BASF commands in SHELX .

Q. What strategies optimize pharmacological activity studies of this compound?

  • Target Identification : Screen against kinase or GPCR targets using fluorescence polarization assays. The pyrazole moiety may act as a hydrogen-bond donor, while the benzylamine group facilitates membrane penetration .
  • SAR Studies : Modify substituents (e.g., methyl group on pyrazole) to assess impact on bioactivity. Compare IC50 values across analogs using dose-response curves .
  • In Vitro Models : Use cell lines (e.g., HEK293 for GPCRs) with cytotoxicity assessed via MTT assays.

Q. How can conflicting spectroscopic data be reconciled during characterization?

  • Cross-Validation : Combine NMR with IR (e.g., NH stretch ~3350 cm⁻¹) and HRMS.
  • Computational Aids : Simulate NMR spectra using DFT (e.g., B3LYP/6-31G*) to predict chemical shifts.
  • Dynamic Effects : Consider rotameric equilibria in the benzylamine group, which may split signals in variable-temperature NMR .

Q. What are the implications of solvent choice on reaction efficiency?

  • Polar Aprotic Solvents : DMF enhances nucleophilicity of pyrazole but may complicate purification.
  • Alternative Solvents : Switch to acetonitrile for easier removal via rotary evaporation.
  • Green Chemistry : Test ethanol/water mixtures under microwave irradiation to reduce reaction time .

Methodological Considerations Table

Aspect Technique/Tool Key Parameters References
Synthesis Nucleophilic substitutionDMF, 80°C, 12h; recrystallization (EtOH/H₂O)
Structure Validation 1H NMR, LC-MSδ 2.3 (CH3), δ 4.0 (CH2NH2); m/z 203.12
Crystallography SHELXL, ORTEP-3R1 < 0.05, TWIN/BASF for disorder
Bioactivity Screening Fluorescence polarizationIC50 determination, HEK293 cell models

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